

2-Chloro-6-fluorobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzoic acid

Cat. No.: B1584496

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-6-fluorobenzoic acid**, a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and utility, particularly within the pharmaceutical and agrochemical industries.

Core Compound Identity

Chemical Name: **2-Chloro-6-fluorobenzoic acid** CAS Number: 434-75-3[1][2]

Molecular Formula: C₇H₄ClFO₂[1][2] Molecular Weight: 174.56 g/mol [1][2]

Physicochemical Properties

Property	Value	Source
Melting Point	155-159 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Solubility	Soluble in many organic solvents, slightly soluble in water.	--INVALID-LINK--

Synthesis and Mechanistic Insights

The synthesis of **2-Chloro-6-fluorobenzoic acid** can be achieved through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two prevalent methods are the oxidation of 2-chloro-6-fluorobenzaldehyde and a multi-step synthesis commencing from 2-chloro-6-fluorotoluene.

Method 1: Oxidation of 2-Chloro-6-fluorobenzaldehyde

This is a direct and often high-yielding method that leverages the conversion of an aldehyde to a carboxylic acid.

Reaction Scheme:

A simplified reaction scheme for the oxidation of 2-chloro-6-fluorobenzaldehyde.

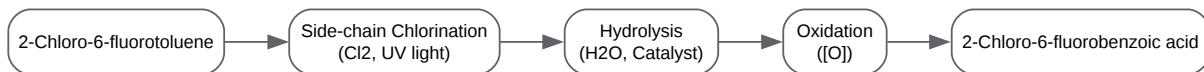
Experimental Protocol:

A robust and commonly employed oxidizing agent for this transformation is potassium permanganate ($KMnO_4$) under phase-transfer catalysis or sodium chlorite ($NaClO_2$).

Using Sodium Chlorite:

- In a three-necked flask, dissolve 2-chloro-6-fluorobenzaldehyde (6.31 mmol) in 20 mL of acetonitrile and cool the solution to 0°C in an ice bath with stirring.

- Prepare a solution of sodium chlorite (18.92 mmol) in 5 mL of water and add it to the aldehyde solution.
- Slowly add a solution of hydrochloric acid (25.23 mmol) in 5 mL of water dropwise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, continue stirring at 0°C for 30 minutes.
- Remove the ice bath and warm the reaction mixture to 80°C, stirring for an additional 30 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and remove the acetonitrile under reduced pressure.
- Dilute the remaining aqueous solution with 10 mL of water and adjust the pH to 2 with 6N HCl.
- Extract the product with ethyl acetate.
- Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.^[3]


Purification:

The crude **2-Chloro-6-fluorobenzoic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.^[4]

Method 2: Multi-step Synthesis from 2-Chloro-6-fluorotoluene

This pathway involves the initial radical chlorination of the methyl group, followed by hydrolysis to the aldehyde, and subsequent oxidation to the carboxylic acid.

Workflow Diagram:

[Click to download full resolution via product page](#)

Synthetic workflow from 2-Chloro-6-fluorotoluene.

Experimental Protocol:

Step 1: Side-Chain Chlorination

- In a four-necked glass reaction flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-6-fluorotoluene.
- Heat the reaction mixture to 150-180 °C under irradiation from a metal halide lamp.
- Introduce a steady stream of chlorine gas into the reaction mixture.
- Monitor the reaction progress using gas chromatography (GC) until the desired degree of chlorination is achieved, primarily forming 2-chloro-6-fluorobenzylidene dichloride.[5]

Step 2: Hydrolysis

- To the crude chlorinated mixture, add an iron-based solid superacid catalyst.
- Maintain the temperature at 150-180 °C and slowly add water dropwise over 2-3 hours.
- After the addition, continue stirring for an additional 4 hours to ensure complete hydrolysis to 2-chloro-6-fluorobenzaldehyde.[5]

Step 3: Oxidation

The resulting 2-chloro-6-fluorobenzaldehyde can then be oxidized to **2-Chloro-6-fluorobenzoic acid** as described in Method 1.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for confirming the identity and purity of **2-Chloro-6-fluorobenzoic acid**.

¹H NMR Spectroscopy:

The ^1H NMR spectrum is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

^{13}C NMR Spectroscopy:

The ^{13}C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-6) and the carbonyl carbon will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

- A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm^{-1} .
- A strong C=O stretch from the carbonyl group, expected around 1700 cm^{-1} .
- C-Cl and C-F stretching vibrations in the fingerprint region.[\[6\]](#)

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+). The presence of chlorine will result in a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, due to the natural abundance of the ^{37}Cl isotope. Common fragmentation patterns for benzoic acids include the loss of -OH ($\text{M}-17$) and -COOH ($\text{M}-45$).[\[7\]](#) [\[8\]](#)

Applications in Research and Development

2-Chloro-6-fluorobenzoic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

- Pharmaceuticals: It serves as a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel antibacterial and anticancer agents. The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[\[4\]](#)

- Agrochemicals: This compound is utilized in the development of new herbicides and pesticides. The specific halogenation pattern can impart selectivity and potency to the resulting agrochemical.[4]
- Materials Science: It is also employed in the synthesis of specialty polymers and other advanced materials where the incorporation of halogenated aromatic moieties can lead to desirable properties such as thermal stability and flame retardancy.[4]

Safety and Handling

2-Chloro-6-fluorobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Chloro-6-fluorobenzoic acid is a cornerstone intermediate for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its synthesis is well-established, and its reactivity allows for a diverse range of chemical transformations. A thorough understanding of its properties and handling is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-fluorobenzoic acid [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [2-Chloro-6-fluorobenzoic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584496#2-chloro-6-fluorobenzoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com